N-(4-Hydroxybutyl)acetamide
Overview
Description
N-(4-Hydroxybutyl)acetamide is a nitrogen-containing organic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol . This compound has been studied for its potential genotoxic and carcinogenic properties, as well as its ability to inhibit the production of acetylcholine and cause neuronal death in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Hydroxybutyl)acetamide can be synthesized through the reaction of 4-aminobutanol with acetic anhydride under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxybutyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-(4-oxobutyl)acetamide.
Reduction: Formation of N-(4-aminobutyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-Hydroxybutyl)acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its effects on neuronal cells and acetylcholine production.
Medicine: Investigated for its potential genotoxic and carcinogenic properties.
Industry: Utilized in the production of pharmaceuticals, polymers, and biomaterials.
Mechanism of Action
The mechanism by which N-(4-Hydroxybutyl)acetamide exerts its effects involves the inhibition of acetylcholine production and disruption of neuronal signaling pathways. This compound interacts with specific molecular targets, leading to neuronal death and potential genotoxic effects .
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate): Used in lipid nanoparticles for drug delivery.
Uniqueness: N-(4-Hydroxybutyl)acetamide is unique due to its specific effects on neuronal cells and its potential genotoxic properties. Unlike other similar compounds, it has been shown to inhibit acetylcholine production and cause neuronal death .
Properties
IUPAC Name |
N-(4-hydroxybutyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(9)7-4-2-3-5-8/h8H,2-5H2,1H3,(H,7,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKOIWQNCSVBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577605 | |
Record name | N-(4-Hydroxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75694-83-6 | |
Record name | N-(4-Hydroxybutyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40577605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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